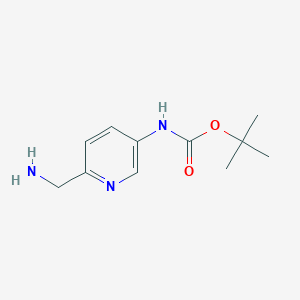

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate

CAS No.:

Cat. No.: VC13520006

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O2 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate |

| Standard InChI | InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,6,12H2,1-3H3,(H,14,15) |

| Standard InChI Key | WBQMGWBRYRZREZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN |

Introduction

Names and Synonyms

Molecular Formula and Weight

Structural Features

The compound features a pyridine ring substituted at the 6-position with an aminomethyl group and at the 3-position with a tert-butyl carbamate group. Its structure combines aromaticity (from the pyridine ring) with functional groups that enhance reactivity and solubility.

Synthetic Chemistry

Tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate is commonly used as an intermediate in organic synthesis. The presence of both a protected amine (as a carbamate) and an aminomethyl group makes it versatile for further functionalization in multistep reactions.

Pharmaceutical Research

The compound's structural features make it a candidate for drug design, particularly for molecules targeting biological systems that interact with pyridine derivatives. For example:

-

The aminomethyl group can form hydrogen bonds with biological targets.

-

The tert-butyl carbamate group serves as a protecting group during synthesis or can modulate lipophilicity.

Synthesis

The synthesis of tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate typically involves:

-

Starting Materials: Pyridine derivatives substituted at the desired positions.

-

Protection Steps: Introduction of the tert-butyl carbamate group using reagents like di-tert-butyl dicarbonate (BocO).

-

Functionalization: Aminomethylation at the pyridine ring's 6-position through reductive amination or related methods.

Biological Insights

While specific biological activities for this compound are not extensively documented, pyridine derivatives are known to exhibit diverse pharmacological properties, including:

-

Anti-inflammatory effects.

-

Enzyme inhibition (e.g., kinase inhibitors).

Further studies could explore its potential as a scaffold for therapeutic agents.

Data Tables

| Descriptor | Value |

|---|---|

| PubChem CID | 58652877 |

| CAS Number | 871471-00-0 |

| InChIKey | WBQMGWBRYRZREZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume